molecular formula C14H21N3O B2905699 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448028-72-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B2905699
CAS No.: 1448028-72-5
M. Wt: 247.342
InChI Key: IISKMROBQGATIY-UHFFFAOYSA-N
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Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a pyrazole-based acetamide derivative characterized by a cyclopentyl group at the 1-position and a cyclopropyl group at the 5-position of the pyrazole ring. The acetamide moiety is linked via a methylene bridge to the pyrazole’s 3-position. This compound’s structural uniqueness lies in its aliphatic substituents (cyclopentyl and cyclopropyl), which confer distinct steric and electronic properties compared to simpler alkyl or aromatic analogs.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(18)15-9-12-8-14(11-6-7-11)17(16-12)13-4-2-3-5-13/h8,11,13H,2-7,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKMROBQGATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

  • Substitution with Cyclopentyl and Cyclopropyl Groups: Cyclopentyl and cyclopropyl groups can be introduced through nucleophilic substitution reactions.

  • Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Nucleophiles such as alkyl halides, aprotic solvents, and bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated pyrazoles, substituted acetamides.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.

  • Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13, )
  • Structure : Methyl groups at pyrazole 1- and 3-positions.
  • Synthesis: Compound 13 is synthesized via acetylation of 1,3-dimethylpyrazol-5-amine with acetic anhydride (70% yield). The target compound likely requires more complex alkylation steps due to its bulky substituents .
  • Physical Properties: Melting point (43–45°C) for Compound 13 vs. unknown for the target compound.
N-(3-Cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide ()
  • Structure : Cyclopropyl at pyrazole 3-position; acetamide linked to a thiophene-phenyl group.
  • Key Differences :
    • Aromatic vs. Aliphatic Substituents : The thiophene-phenyl group in this analog enables π-π interactions, whereas the target compound’s cyclopentyl/cyclopropyl groups enhance lipophilicity .
    • Molecular Weight : Higher molecular weight (C18H17N3OS vs. C14H21N3O for the target compound) may impact pharmacokinetics .

Halogenated Analogs

2-Chloro-N-[1-(2-Chlorobenzyl)-1H-pyrazol-5-yl]acetamide ()
  • Structure : Chlorine atoms on both acetamide and benzyl groups.
  • Synthetic Complexity: Benzyl group introduction may require protection/deprotection strategies, unlike the target’s straightforward cyclopropane/cyclopentane attachment .
Alachlor ()
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Key Differences :
    • Agricultural Use : Alachlor is a herbicide, highlighting how chloroacetamides are leveraged for bioactivity. The target compound’s lack of chlorine suggests different applications (e.g., pharmaceuticals) .

Conformational and Crystallographic Comparisons

analyzes N-[(2-hydroxynaphthalen-1-yl)(aryl)methyl]acetamides, noting dihedral angles between aromatic systems (78–84°). The target compound’s aliphatic substituents likely adopt different conformations, influencing crystal packing and solubility. Cyclopropane’s ring strain may further distort the pyrazole geometry .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Melting Point (°C) Key Features
Target Compound 1-Cyclopentyl, 5-Cyclopropyl C14H21N3O N/A High lipophilicity
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide 1-CH3, 3-CH3 C7H11N3O 43–45 Low steric bulk
2-Chloro-N-[1-(2-Chlorobenzyl)-1H-pyrazol-5-yl]acetamide 1-CH2(2-ClC6H4) C12H11Cl2N3O N/A Electrophilic chlorine
N-(3-Cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide 3-Cyclopropyl C18H17N3OS N/A Aromatic π-interactions

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.4 g/mol. The compound features a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety, contributing to its diverse reactivity and interaction with biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Key findings include:

  • Reduction of Inflammation : The compound has been shown to significantly decrease edema and leukocyte migration in experimental models.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes.
  • Inhibition of NF-κB Activation : this compound suppresses the activation of NF-κB, a transcription factor involved in inflammatory responses.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzyme pathways linked to inflammation and cancer progression.
  • Receptor Interaction : Its structural components allow interaction with biological receptors, potentially influencing various signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in rat models of arthritis.
Study 2 Reported low cytotoxicity in vitro, suggesting a favorable therapeutic index for further development .
Study 3 Investigated the compound's effects on glioma cells, revealing potential antiproliferative activity through multiple mechanisms .

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
  • Cancer Therapy : The compound's effects on cell proliferation and cytokine modulation suggest potential applications in oncology, particularly for tumors resistant to conventional therapies .

Q & A

Q. What mechanistic studies elucidate the role of the cyclopropyl group in metabolic resistance?

  • Methodology :
  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways in hepatocyte incubations.
  • Cryo-EM/X-ray crystallography : Resolve ligand-enzyme complexes to visualize cyclopropane-enzyme interactions .

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